

Toxicology Profile of Chlorinated Picolinic Acids: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dichloropicolinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of chlorinated picolinic acids, a class of synthetic auxin herbicides. The information presented herein is intended for researchers, scientists, and drug development professionals to support informed decision-making and further investigation into this chemical class. This document summarizes key toxicological data, details experimental methodologies for pivotal studies, and visualizes relevant biological pathways and processes.

Executive Summary

Chlorinated picolinic acids, including prominent compounds such as picloram, clopyralid, aminopyralid, and halauxifen-methyl, are widely used as selective herbicides for the control of broadleaf weeds. Their primary mode of action in plants is to mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. In mammals, these compounds generally exhibit low acute toxicity. The primary target organs for toxicity at higher or prolonged exposures are typically the liver and kidneys. The metabolism of these compounds varies, with some, like aminopyralid and picloram, being rapidly excreted largely unchanged, while others, such as halauxifen-methyl, undergo hydrolysis to their acid form. This guide provides a detailed examination of the available toxicological data for these key chlorinated picolinic acids.

Quantitative Toxicology Data

The following tables summarize the key quantitative toxicological data for picloram, clopyralid, aminopyralid, and halauxifen-methyl, facilitating a comparative assessment of their toxic potential.

Table 1: Picloram Toxicology Data

Study Type	Species	Route	Endpoint	Value (mg/kg/day unless otherwise noted)
Acute Oral LD50	Rat	Oral	LD50	>5000 - 8200 mg/kg[1]
Acute Oral LD50 (Potassium Salt)	Rat	Oral	LD50	686 - 950 mg/kg[2]
Acute Dermal LD50	Rabbit	Dermal	LD50	>4000 mg/kg[1]
Chronic Toxicity (2-year)	Rat	Oral	NOAEL	20[3]
Chronic Toxicity (2-year)	Rat	Oral	LOAEL	60 (hepatocellular swelling)[3]
Developmental Toxicity	Rat	Oral	Maternal NOAEL	Not established
Developmental Toxicity	Rat	Oral	Maternal LOAEL	750 (hyperactivity, ataxia, tremors) [4]
Developmental Toxicity	Rabbit	Oral	Maternal & Developmental NOAEL	400
Acceptable Daily Intake (ADI)	Human	Oral	ADI	0.07 (EPA RfD)

Table 2: Clopyralid Toxicology Data

Study Type	Species	Route	Endpoint	Value (mg/kg/day unless otherwise noted)
Acute Oral LD50	Rat	Oral	LD50	4300 - >5000 mg/kg[5]
Acute Dermal LD50	Rabbit	Dermal	LD50	>5000 mg/kg[5]
Acute Inhalation LC50	Rat	Inhalation	LC50	>3.0 mg/L[5]
Chronic Toxicity (2-year)	Rat	Oral	NOAEL	Not specified
Chronic Toxicity (2-year)	Rat	Oral	LOAEL	150 (epithelial hyperplasia in stomach)[6]
2-Generation Reproduction	Rat	Oral	Parental NOAEL	Not specified
2-Generation Reproduction	Rat	Oral	Parental LOAEL	Not specified (decreased body weights, gastric changes)[6]
2-Generation Reproduction	Rat	Oral	Offspring NOAEL	Not specified
2-Generation Reproduction	Rat	Oral	Offspring LOAEL	Not specified (decreased pup weights, increased liver weights)[6]
Developmental Toxicity	Rat	Oral	Maternal NOAEL	75[6]

Developmental Toxicity	Rat	Oral	Maternal LOAEL	250 (mortality, decreased body weight gain)[6]
Developmental Toxicity	Rabbit	Oral	Maternal & Developmental LOAEL	Not specified (hydrocephalus, decreased fetal weight at maternally toxic dose)[6]

Table 3: Aminopyralid Toxicology Data

Study Type	Species	Route	Endpoint	Value (mg/kg/day unless otherwise noted)
Acute Oral LD50	Rat	Oral	LD50	>5000 mg/kg[1]
Chronic Toxicity (2-year)	Rat	Oral	NOAEL	50[7]
Chronic Toxicity (2-year)	Rat	Oral	LOAEL	500 (cecal enlargement, mucosal hyperplasia)
90-day Oral Toxicity	Dog	Oral	NOAEL	93[8]
2-Generation Reproduction	Rat	Oral	Parental & Offspring NOAEL	1000[8]
Developmental Toxicity	Rabbit	Oral	Maternal NOAEL	250
Developmental Toxicity	Rabbit	Oral	Developmental NOAEL	≥500
Acceptable Daily Intake (ADI)	Human	Oral	ADI	0.5 (Canada)[7], 0.26 (EU)[9]
Acute Reference Dose (aRfD)	Human	Oral	aRfD	0.26 (EU)[9]

Table 4: Halauxifen-Methyl & Halauxifen Acid Toxicology Data

Study Type	Species	Route	Endpoint	Value (mg/kg/day unless otherwise noted)	Compound
90-day Oral Toxicity	Rat	Oral	NOAEL	3.0	Halauxifen-methyl
90-day Oral Toxicity	Rat	Oral	LOAEL	~50 (AhR mediated liver toxicity) [10]	Halauxifen-methyl
Chronic Toxicity/Carcinogenicity	Rat	Oral	NOAEL	100[11]	Halauxifen Acid
Carcinogenicity	Mouse	Oral	NOAEL	50[11]	Halauxifen Acid
2-Generation Reproduction	Rat	Oral	Parental NOAEL	100[11]	Halauxifen Acid
2-Generation Reproduction	Rat	Oral	Reproductive NOAEL	>450[11]	Halauxifen Acid
Developmental Toxicity	Rat/Rabbit	Oral	Developmental NOAEL	>1000[11]	Halauxifen Acid
Acceptable Daily Intake (ADI)	Human	Oral	ADI	0.03 (based on halauxifen-methyl)[12]	Halauxifen-methyl
Acute Reference Dose (aRfD)	Human	Oral	aRfD	0.058[13][14]	Halauxifen-methyl

Experimental Protocols

The toxicological evaluation of chlorinated picolinic acids relies on a battery of standardized tests conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key types of studies frequently cited for these compounds.

Chronic Toxicity/Carcinogenicity Studies (e.g., Picloram 2-Year Rat Study)

These studies are typically conducted following OECD Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies)[15][16][17][18].

- **Objective:** To determine the potential for long-term toxicity and carcinogenicity following repeated oral exposure over the majority of the lifespan of the test animal.
- **Test System:** Fischer 344 rats are a commonly used strain[3]. Studies typically use at least 50 animals of each sex per dose group for the carcinogenicity phase and 20 animals of each sex for the chronic toxicity phase[15].
- **Dosing:** The test substance is administered in the diet at three or more dose levels, plus a control group receiving the vehicle diet. For the picloram study, male and female Fischer 344 rats were given 0, 20, 60, or 200 mg/kg/day in their feed for two years[3].
- **Observations:**
 - **In-life:** Daily clinical observations, weekly body weight and food consumption measurements.
 - **Clinical Pathology:** Hematology, clinical chemistry, and urinalysis are performed at 6, 12, 18, and 24 months.
 - **Gross Pathology and Histopathology:** At termination, all animals undergo a full necropsy. A comprehensive list of tissues from all animals in the control and high-dose groups are examined microscopically. All gross lesions and target organs from all animals are also examined.
- **Endpoints:** The primary endpoints include mortality, clinical signs of toxicity, body weight changes, food consumption, hematological and clinical chemistry parameters, organ

weights, and the incidence and severity of neoplastic and non-neoplastic lesions[3].

Two-Generation Reproductive Toxicity Study (e.g., Clopyralid Rat Study)

These studies generally follow OECD Guideline 416 (Two-Generation Reproduction Toxicity) [19].

- Objective: To assess the effects of the test substance on male and female reproductive performance and on the growth and development of the offspring[19].
- Test System: The rat is the preferred species. The study starts with sexually mature F0 generation animals (at least 20 per sex per group)[19].
- Dosing: The test substance is administered continuously in the diet to the F0 generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation from weaning through their mating and production of the F2 generation.
- Observations and Endpoints:
 - Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. At termination, organ weights (reproductive organs) and histopathology are evaluated[19].
 - Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weights at birth and throughout lactation, and anogenital distance. Post-weaning, developmental landmarks such as sexual maturation are assessed. Gross necropsy is performed on all pups, and histopathology may be conducted on selected tissues[19].
- Data Analysis: The study aims to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and offspring toxicity[19].

Developmental Toxicity Study (e.g., Clopyralid Rat and Rabbit Studies)

These studies are conducted in accordance with OECD Guideline 414 (Prenatal Developmental Toxicity Study)[20][21][22].

- Objective: To evaluate the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female[20].
- Test System: Typically conducted in two species, a rodent (e.g., Fischer 344 rats) and a non-rodent (e.g., New Zealand White rabbits)[23]. Groups usually consist of at least 20 pregnant females[20].
- Dosing: The test substance is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats and 6-18 for rabbits)[23].
- Observations and Endpoints:
 - Maternal: Clinical signs, body weight, food consumption, and gross pathology at termination.
 - Fetal: The uterus and its contents are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
- Data Analysis: The study determines the NOAELs for both maternal and developmental toxicity.

Subchronic Oral Toxicity Study (e.g., Aminopyralid 90-Day Dog Study)

These studies follow OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) or OECD Guideline 409 (in Non-Rodents)[24][25][26].

- Objective: To provide information on the health hazards likely to arise from repeated exposure over a 90-day period.
- Test System: For non-rodent studies, beagles are often used, typically with 4 animals per sex per group.
- Dosing: The test substance is administered daily, often in gelatin capsules or in the diet, for 90 days at three or more dose levels plus a control.

- ## Mechanisms of Action and Metabolism
- ### Plant-Specific Mechanism of Action: Synthetic Auxin Herbicides

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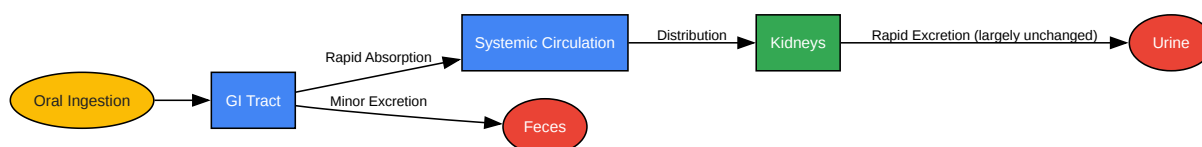
graph LR
    subgraph Auxin_Perception [Auxin Perception]
        SA[Symbiotic Auxin] -->|Binds to| AIAAR[Auxin/IAA Receptor]
    end
    subgraph Signal_Transduction [Signal Transduction]
        AIAAR -->|Forms complex with| SCF[SCF Complex]
        SCF -->|Mediated by| U[Ubiquitination]
        U -->|Leads to degradation by| PD[Protein Degradation]
        PD -->|Releases| AIAAR
        PD -->|Releases| AIAAR_SCF[Auxin/IAA Receptor-SCF Complex]
    end
    subgraph Physiological_Response [Physiological Response]
        AIAAR_SCF -->|Activates transcription of| AIAAR_SCF_2[Auxin/IAA Receptor-SCF Complex]
        AIAAR_SCF_2 -->|Ligand binds to| AIAAR_SCF_3[Auxin/IAA Receptor-SCF Complex]
        AIAAR_SCF_3 -->|Causes| UG[Uncontrolled Growth]
        UG -->|Leads to| PD2[Plant Death]
    end
    AIAAR_SCF -->|Inhibits| AIAAR
    
```

Synthetic Auxin Herbicide Mechanism of Action in Plants.

Mammalian Absorption, Distribution, Metabolism, and Excretion (ADME)

In mammals, chlorinated picolinic acids do not share the same specific receptor-mediated mechanism of action as in plants. Their toxicological profile is largely determined by their ADME properties.

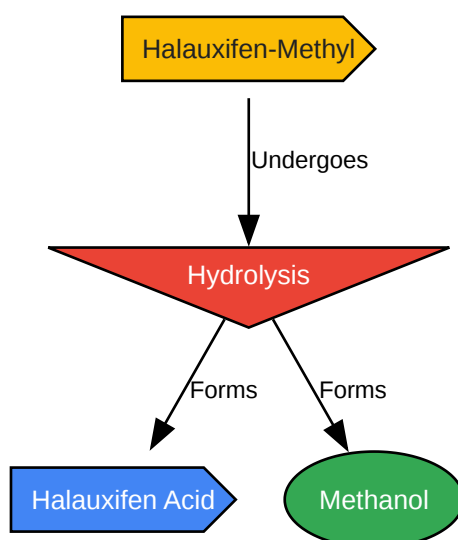
Picloram and aminopyralid are characterized by rapid absorption following oral ingestion and are largely excreted from the body unchanged, primarily in the urine^{[1][8][27][28][29]}. This limited metabolism contributes to their relatively low potential for bioaccumulation.



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ADME Pathway for Picloram and Aminopyralid.

Following oral exposure, halauxifen-methyl is rapidly and extensively hydrolyzed in the liver to its major metabolite, halauxifen acid, which is the systemically available compound^[10].



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Hydrolysis of Halauxifen-Methyl to Halauxifen Acid.

Mammalian Toxicological Mechanisms

The liver effects observed with halauxifen-methyl in rodents are proposed to be mediated through the activation of the aryl hydrocarbon receptor (AhR)[10].



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Aryl Hydrocarbon Receptor (AhR) Activation Pathway.

Genotoxicity

Overall, the chlorinated picolinic acids have not shown evidence of genotoxic potential in a standard battery of in vitro and in vivo assays. For example, clopyralid was negative in bacterial reverse gene mutation assays, in vitro and in vivo chromosomal aberration assays, and unscheduled DNA synthesis studies[6]. Similarly, aminopyralid has been shown to be non-mutagenic in a range of in vitro and in vivo tests[1]. Picloram also gave negative results in most short-term tests for mutation[30].

Carcinogenicity

Based on long-term carcinogenicity studies in rodents, picloram, clopyralid, and aminopyralid are generally not considered to be carcinogenic to humans[1][3][5][6][27]. The US EPA has classified clopyralid as "not likely to be carcinogenic to humans"[6]. Similarly, aminopyralid is classified as "not likely to be carcinogenic to humans"[1][27]. For picloram, while some studies have shown an increased incidence of benign liver tumors in female rats at high doses, it is not classified as a human carcinogen[3][4]. Halauxifen acid was not carcinogenic in rats or mice[11].

Conclusion

The chlorinated picolinic acids, including picloram, clopyralid, aminopyralid, and halauxifen-methyl, are a well-studied class of herbicides with a consistent toxicological profile. They exhibit low acute toxicity in mammals. The primary concerns with repeated high-dose exposures relate to organ-specific toxicities, most notably affecting the liver and kidneys. These compounds are generally not genotoxic or carcinogenic. Their rapid excretion and limited metabolism contribute to a low potential for bioaccumulation. This technical guide provides a foundational understanding of the toxicology of chlorinated picolinic acids to aid in risk assessment and future research endeavors.

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